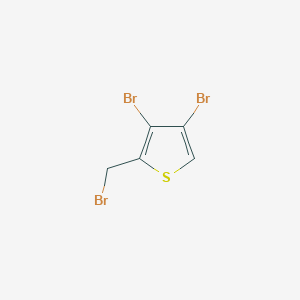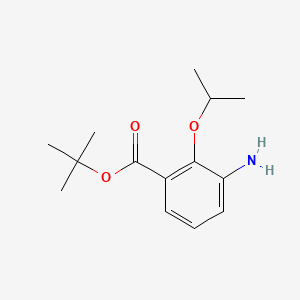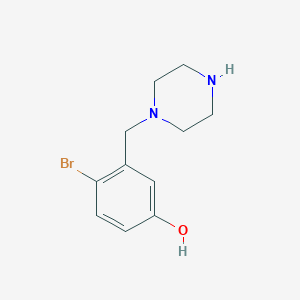
2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Tert-butoxycarbonyl)amino)-2-(2-Chlor-3,4-dimethoxyphenyl)essigsäure ist eine synthetische organische Verbindung, die zur Klasse der Aminosäuren gehört. Sie zeichnet sich durch das Vorhandensein einer tert-Butoxycarbonyl (Boc)-Schutzgruppe, eines chlor-substituierten aromatischen Rings und zweier Methoxygruppen aus. Diese Verbindung wird aufgrund ihrer einzigartigen strukturellen Eigenschaften häufig in der organischen Synthese und pharmazeutischen Forschung verwendet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((Tert-butoxycarbonyl)amino)-2-(2-Chlor-3,4-dimethoxyphenyl)essigsäure umfasst in der Regel die folgenden Schritte:
Schutz der Aminogruppe: Die Aminogruppe wird mit tert-Butoxycarbonylchlorid (Boc-Cl) in Gegenwart einer Base wie Triethylamin geschützt.
Bildung der Essigsäureeinheit: Die geschützte Aminogruppe wird dann mit einem geeigneten Vorläufer umgesetzt, um die Essigsäureeinheit zu bilden.
Einführung der Chlor- und Methoxygruppen: Der aromatische Ring wird durch elektrophilen aromatischen Substitutionsreaktionen mit Chlor- und Methoxygruppen funktionalisiert.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter Verwendung automatisierter Reaktoren und optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlicher Flusschemie und fortschrittlichen Reinigungstechniken wie Chromatographie kann ebenfalls zum Einsatz kommen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-((Tert-butoxycarbonyl)amino)-2-(2-Chlor-3,4-dimethoxyphenyl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppen können oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Die Chlorgruppe kann zu einem Wasserstoffatom reduziert werden, was zur Bildung eines dechlorierten Produkts führt.
Substitution: Die Chlorgruppe kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Palladium auf Kohlenstoff (Pd/C) unter Wasserstoffatmosphäre.
Substitution: Nukleophile wie Natriumazid (NaN3) oder Thioharnstoff in Gegenwart einer Base.
Hauptprodukte
Oxidation: Bildung von Aldehyden oder Carbonsäuren.
Reduktion: Bildung von dechlorierten Produkten.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
2-((Tert-butoxycarbonyl)amino)-2-(2-Chlor-3,4-dimethoxyphenyl)essigsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung von Feinchemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-((Tert-butoxycarbonyl)amino)-2-(2-Chlor-3,4-dimethoxyphenyl)essigsäure umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Boc-Schutzgruppe kann unter sauren Bedingungen entfernt werden, um die freie Aminogruppe freizulegen, die dann an verschiedenen biochemischen Reaktionen teilnehmen kann. Die Chlor- und Methoxygruppen können die Reaktivität und Bindungsaffinität der Verbindung zu Zielmolekülen beeinflussen.
Wissenschaftliche Forschungsanwendungen
2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The chloro and methoxy groups may influence the compound’s reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-((Tert-butoxycarbonyl)amino)-2-(2-Chlorphenyl)essigsäure: Fehlen die Methoxygruppen.
2-((Tert-butoxycarbonyl)amino)-2-(3,4-dimethoxyphenyl)essigsäure: Fehlt die Chlorgruppe.
2-Amino-2-(2-Chlor-3,4-dimethoxyphenyl)essigsäure: Fehlt die Boc-Schutzgruppe.
Einzigartigkeit
2-((Tert-butoxycarbonyl)amino)-2-(2-Chlor-3,4-dimethoxyphenyl)essigsäure ist aufgrund der Kombination der Boc-Schutzgruppe, der Chlorsubstitution und der Methoxygruppen einzigartig, die ihr unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C15H20ClNO6 |
|---|---|
Molekulargewicht |
345.77 g/mol |
IUPAC-Name |
2-(2-chloro-3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H20ClNO6/c1-15(2,3)23-14(20)17-11(13(18)19)8-6-7-9(21-4)12(22-5)10(8)16/h6-7,11H,1-5H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
JWCJZEWEZWHSHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C1=C(C(=C(C=C1)OC)OC)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)




![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)


